molecular formula C18H21NO3S B2867919 (2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396716-00-9

(2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2867919
CAS No.: 1396716-00-9
M. Wt: 331.43
InChI Key: AOCVYXJRKCMLEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone” is a complex organic molecule that contains a piperidine ring and a thiophene ring, both of which are common structures in many pharmaceutical compounds . The piperidine ring is a six-membered ring with one nitrogen atom, and the thiophene ring is a five-membered ring with one sulfur atom .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific functional groups. For instance, the piperidine ring is known to participate in various chemical reactions, including substitutions and additions .

Scientific Research Applications

Pharmaceutical Applications

One significant area of application for compounds related to "(2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone" is in the development of pharmaceuticals, particularly as serotonin 5HT2A receptor antagonists. These compounds are explored for their potential in treating various conditions such as psychoses, including schizophrenia, depression, anxiety, drug addiction, obsessive-compulsive disorders, coronary vasospasms, anorexia, fibromyalgia, and arrhythmia. For instance, a study outlines the utility of similar compounds as serotonin receptor antagonists, highlighting their broad therapeutic potential (Habernickel, 2002).

Material Science and Chemical Synthesis

Research in material science and chemical synthesis also benefits from derivatives of "this compound". Studies focusing on the synthesis and characterization of these compounds, including their thermal, optical, etching, and structural properties, contribute to the development of new materials with potential applications in various industries. For example, a study on the title compound and its derivatives provided insights into their structural features through single crystal X-ray diffraction studies, revealing their molecular geometry and intermolecular interactions, which could be vital for designing materials with specific properties (Karthik et al., 2021).

Antimicrobial Activity

Another research direction involves the investigation of antimicrobial properties of derivatives of "this compound". These studies aim to develop new antimicrobial agents that could be effective against various bacterial and fungal pathogens. A study synthesized a series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities, identifying compounds with significant antimicrobial potential (Mallesha & Mohana, 2014).

Enzyme Inhibitory Activity and Molecular Docking

The enzyme inhibitory activities of thiophene-based heterocyclic compounds related to "this compound" have been explored, with a focus on their potential therapeutic applications. Research in this area includes the design, synthesis, and evaluation of compounds for their ability to inhibit specific enzymes, which could lead to the development of new drugs for treating various diseases. A study on thiophene-based compounds assessed their enzyme inhibitory activities and performed molecular docking analyses, contributing valuable information for drug discovery efforts (Cetin et al., 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-21-15-6-3-5-14(17(15)22-2)18(20)19-10-8-13(9-11-19)16-7-4-12-23-16/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCVYXJRKCMLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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